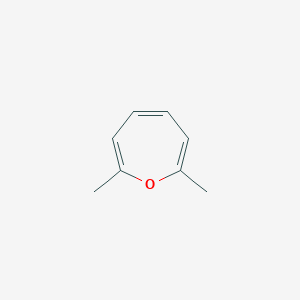

2,7-Dimethyloxepine

描述

喹乙嗪,以商品名 Hydromox 销售,是一种类似噻嗪的利尿剂,主要用于治疗高血压。 它通过抑制肾脏中的钠和氯重吸收发挥作用,导致水和电解质的排泄增加 。 该化合物以其在控制高血压方面的有效性和与其他利尿剂相比的相对温和的副作用而闻名 .

准备方法

合成路线和反应条件: 喹乙嗪是通过涉及形成喹唑啉环系的多个步骤过程合成的。合成通常从邻氨基苯甲酸衍生物与甲酰胺反应形成喹唑啉酮中间体开始。 然后将这些中间体氯化和磺化,得到最终产物喹乙嗪 .

工业生产方法: 在工业环境中,喹乙嗪的生产涉及在受控条件下进行大规模反应,以确保高产率和纯度。该过程包括:

环化: 邻氨基苯甲酸衍生物与甲酰胺环化。

氯化: 将得到的喹唑啉酮使用亚硫酰氯氯化。

磺化: 将氯化的中间体使用硫酸磺化,生产喹乙嗪.

化学反应分析

反应类型: 喹乙嗪会发生几种类型的化学反应,包括:

氧化: 喹乙嗪可以被氧化形成各种喹唑啉衍生物。

还原: 还原反应可以修饰喹唑啉环,导致不同的药理活性化合物。

取代: 卤化和磺化是用于合成喹乙嗪的常见取代反应.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物等还原剂。

取代: 亚硫酰氯用于氯化,硫酸用于磺化.

科学研究应用

Chemical Synthesis

Precursor for Quinazoline Derivatives

2,7-Dimethyloxepine serves as a crucial precursor for synthesizing quinazoline derivatives. These derivatives have shown promise in therapeutic applications, particularly in the development of new pharmaceuticals aimed at treating various conditions, including hypertension and cancer. The ability to modify the quinazoline structure allows for the exploration of new compounds with enhanced efficacy and reduced side effects.

Synthetic Methodologies

Recent studies have highlighted innovative synthetic methodologies utilizing this compound. For instance, it can be employed in multi-step reactions to produce complex organic molecules. This versatility makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where novel drug candidates are continuously sought after .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. This is particularly relevant given the increasing global concern over antibiotic resistance .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds derived from it have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Therapeutic Applications

Cardiovascular Research

The compound's role as a precursor for quinazoline derivatives positions it as a candidate for cardiovascular research. Quinazolines are known to exhibit diuretic effects by inhibiting sodium-chloride transporters in the kidneys, which can lead to reduced blood pressure. Ongoing studies aim to evaluate the efficacy of these derivatives in clinical settings .

Potential in Cancer Therapy

Emerging research suggests that derivatives of this compound may also play a role in cancer therapy. The structural modifications possible with this compound could lead to the development of targeted therapies that minimize damage to healthy cells while effectively combating tumor growth.

Data Tables

作用机制

喹乙嗪通过抑制肾脏远端小管中的钠氯协同转运体发挥作用。这种抑制阻止钠和氯的重吸收,导致这些离子以及水的排泄增加。 由此产生的利尿作用降低了血容量,从而降低了血压 。 此外,喹乙嗪可能激活血管平滑肌中的钙激活钾通道,从而促进其降压作用 .

相似化合物的比较

喹乙嗪经常与其他噻嗪和类似噻嗪的利尿剂进行比较,例如氢氯噻嗪和氯噻酮。 虽然所有这些化合物都具有相似的作用机制,但喹乙嗪在其化学结构和药代动力学特性方面是独一无二的 .

类似化合物:

氢氯噻嗪: 一种广泛使用的噻嗪利尿剂,具有相似的作用机制,但药代动力学不同。

氯噻酮: 另一种类似噻嗪的利尿剂,以其比喹乙嗪更长的作用时间而闻名。

吲达帕胺: 一种类似噻嗪的利尿剂,具有额外的血管扩张特性.

生物活性

2,7-Dimethyloxepine is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from diverse studies, including its effects in different biological systems, potential applications, and relevant case studies.

Chemical Structure

This compound is characterized by a specific arrangement of carbon atoms and functional groups that contribute to its reactivity and interactions within biological systems. The molecular formula is , and it features a six-membered oxepine ring with two methyl substituents at the 2 and 7 positions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on lactic acid bacteria (LAB) isolated from fermented foods demonstrated that this compound can inhibit the growth of various pathogenic microorganisms. The antimicrobial effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays against strains such as Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.3 |

| Listeria monocytogenes | 0.4 |

These results suggest that this compound could be a candidate for developing natural preservatives in food products .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The compound showed a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the scavenging effect approached that of standard antioxidants like ascorbic acid .

Case Studies

- Food Industry Applications : In a study investigating the volatile compounds in spent coffee grounds, this compound was identified as a significant contributor to the aroma profile. Its presence enhances the sensory qualities of coffee products and suggests its potential use as a flavoring agent in food technology .

- Pharmaceutical Potential : A recent exploration into the pharmacological applications of volatile compounds found that this compound could serve as a lead compound for developing new drugs due to its bioactivity against certain cancer cell lines. Preliminary results indicated cytotoxic effects on human breast cancer cells (MCF-7), warranting further investigation into its mechanism of action .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structure allows it to interact with cellular membranes and proteins, potentially influencing signal transduction pathways involved in cell proliferation and apoptosis.

属性

IUPAC Name |

2,7-dimethyloxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVUIUUSVAMYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342126 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-99-6 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。